molecular formula C6H10FNO2 B6329790 (2S,4R)-4-Fluoro-1-methylpyrrolidine-2-carboxylic acid CAS No. 1007912-97-1

(2S,4R)-4-Fluoro-1-methylpyrrolidine-2-carboxylic acid

Cat. No. B6329790
CAS RN: 1007912-97-1
M. Wt: 147.15 g/mol
InChI Key: WWTABXAXNXQPOH-UHNVWZDZSA-N
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Description

“(2S,4R)-4-Fluoro-1-methylpyrrolidine-2-carboxylic acid” is a chemical compound . It is a derivative of pyrrolidine, a cyclic amine, with a fluorine atom and a carboxylic acid group attached . The compound’s IUPAC name is “(2S,4R)-4-fluoro-2-pyrrolidinecarboxylic acid” and its InChI code is "1S/C5H8FNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4+/m1/s1" .


Molecular Structure Analysis

The molecular structure of “this compound” is determined by its chemical formula and the arrangement of its atoms . The compound has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . One of the carbon atoms in the ring is attached to a fluorine atom and a carboxylic acid group .

Mechanism of Action

Target of Action

It’s worth noting that this compound is a proline derivative . Proline derivatives are known to interact with various proteins and influence their stability .

Mode of Action

It’s known that proline derivatives can stabilize proteins by forcing the pyrrolidine ring into its favored puckering conformation . This could potentially be the case for (2S,4R)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid as well.

Biochemical Pathways

As a proline derivative, it may influence the stability of proteins and thus potentially affect various biochemical pathways .

Pharmacokinetics

A similar compound, (2s,4r)-4-[18f]fluoroglutamine, has been studied for its pharmacokinetic properties . It’s important to note that the pharmacokinetic properties can vary significantly between different compounds, even if they are structurally similar.

Result of Action

It’s known that proline derivatives can stabilize proteins , which could potentially lead to various molecular and cellular effects depending on the specific proteins involved.

Biochemical Analysis

Biochemical Properties

(2S,4R)-4-Fluoro-1-methylpyrrolidine-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of protein stability and folding. This compound interacts with various enzymes and proteins, influencing their conformational stability. For instance, it has been shown to stabilize the structure of human ubiquitin by favoring the Cγ-exo conformation of the pyrrolidine ring . This stabilization is achieved through the pre-organization effect, where the fluorinated pyrrolidine ring forces the protein into its favored puckering conformation without perturbing the overall structure . Additionally, this compound can be incorporated into peptides and proteins, enhancing their thermal and chemical stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to enhance the stability of proteins involved in critical cellular processes, thereby maintaining their functional integrity under stress conditions . Furthermore, this compound can affect gene expression by stabilizing transcription factors and other regulatory proteins, leading to altered cellular responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound exerts its effects through binding interactions with proteins, leading to enzyme inhibition or activation. For instance, the incorporation of this compound into proteins can enhance their stability by promoting the favored puckering conformation of the pyrrolidine ring . This pre-organization effect results in increased resistance to thermal and chemical denaturation . Additionally, this compound can modulate gene expression by stabilizing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has demonstrated remarkable stability under various experimental conditions, maintaining its structural integrity over extended periods . Studies have shown that this compound retains its stabilizing effects on proteins even after prolonged exposure to thermal and chemical stress . Additionally, long-term studies have indicated that this compound does not exhibit significant degradation, ensuring its efficacy in biochemical applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has shown that this compound exhibits a dose-dependent effect on protein stability and cellular function . At lower dosages, this compound enhances protein stability without causing adverse effects . At higher dosages, it may lead to toxic effects, including disruption of cellular processes and potential cytotoxicity . Therefore, careful dosage optimization is essential to maximize the beneficial effects of this compound while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to participate in the glutaminolysis pathway, where it acts as a metabolic tracer for mapping glutaminolytic tumors . By incorporating this compound into metabolic studies, researchers can gain insights into the metabolic reprogramming of cancer cells and other pathological conditions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is selectively taken up and trapped by tumor cells, making it a valuable tool for imaging and diagnostic applications . Studies have shown that this compound exhibits preferential uptake in glioma tissue compared to healthy tissue, highlighting its potential for targeted imaging of tumors . Additionally, the distribution of this compound within cells is influenced by its interactions with cellular transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific cellular compartments and organelles through targeting signals and post-translational modifications . For instance, this compound can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Additionally, its presence in the cytoplasm and other organelles can influence various cellular processes, including protein folding and stability .

properties

IUPAC Name

(2S,4R)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO2/c1-8-3-4(7)2-5(8)6(9)10/h4-5H,2-3H2,1H3,(H,9,10)/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTABXAXNXQPOH-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](C[C@H]1C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201302687
Record name (4R)-4-Fluoro-1-methyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1007912-97-1
Record name (4R)-4-Fluoro-1-methyl-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1007912-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4R)-4-Fluoro-1-methyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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